1,2,4-Trimethyl-5-nitrosobenzene

Description

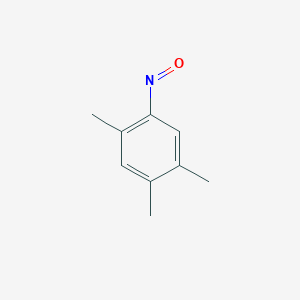

1,2,4-Trimethyl-5-nitrosobenzene (C₉H₁₁NO) is a nitroso-aromatic compound characterized by a benzene ring substituted with three methyl groups at the 1, 2, and 4 positions and a nitroso (-NO) functional group at position 5. Nitroso compounds are distinct from nitro (-NO₂) derivatives due to their reduced oxidation state and unique reactivity. This compound’s molecular weight is approximately 149.19 g/mol, and its structure combines electron-donating methyl groups with the electron-withdrawing nitroso group, creating a complex electronic environment that influences its physical and chemical behavior .

Properties

CAS No. |

158815-55-5 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

1,2,4-trimethyl-5-nitrosobenzene |

InChI |

InChI=1S/C9H11NO/c1-6-4-8(3)9(10-11)5-7(6)2/h4-5H,1-3H3 |

InChI Key |

XDBFNPJWKNRALW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)N=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethyl-5-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,2,4-trimethylbenzene followed by reduction to form the nitroso derivative. The nitration process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions. The reduction step can be achieved using zinc dust and ammonium chloride in an aqueous medium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also critical due to the hazardous nature of some reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-5-nitrosobenzene undergoes various chemical reactions, including:

Oxidation: The nitroso group can be oxidized to form nitro compounds.

Reduction: Reduction of the nitroso group can yield amines.

Substitution: Electrophilic aromatic substitution reactions can occur, where the nitroso group influences the reactivity of the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc dust and ammonium chloride are frequently used for reduction reactions.

Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions for substitution reactions.

Major Products

Oxidation: Produces nitro derivatives.

Reduction: Produces amine derivatives.

Substitution: Produces various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,2,4-Trimethyl-5-nitrosobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-5-nitrosobenzene involves its interaction with molecular targets through its nitroso group. This group can participate in redox reactions, forming reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling .

Comparison with Similar Compounds

Research Findings and Challenges

- Synthesis : Nitroso compounds are typically synthesized via amine oxidation or nitro compound reduction. Methyl substituents may necessitate tailored conditions to avoid side reactions.

- Spectroscopy : The nitroso group exhibits IR absorption near 1500 cm⁻¹ (N=O stretch). Methyl protons in this compound would appear deshielded in NMR due to electron-donating effects .

- Data Gaps : Direct studies on this compound are scarce. Current insights rely on extrapolation from nitrosobenzene and methyl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.